6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with a quinoline backbone. This compound is characterized by the presence of ethoxy, fluorophenyl, methoxyphenyl, and sulfonyl groups attached to the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Functional Groups: The ethoxy, fluorophenyl, and methoxyphenyl groups are introduced through various substitution reactions. For instance, the ethoxy group can be added via an ethylation reaction using ethyl halides in the presence of a base.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
- 6-Ethoxy-1-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Uniqueness
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties compared to its chloro and bromo analogs
Properties
IUPAC Name |
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-3-32-20-10-13-23-22(14-20)25(28)24(16-27(23)15-17-4-6-18(26)7-5-17)33(29,30)21-11-8-19(31-2)9-12-21/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFVUOOXSNSLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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